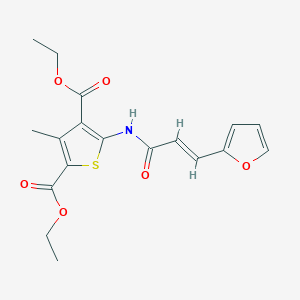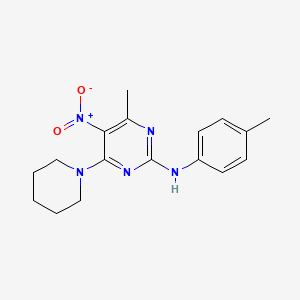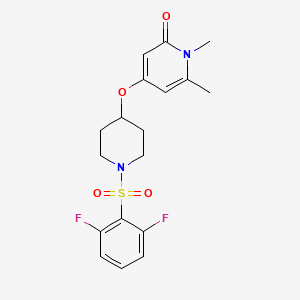
2-(2-cyclopentylidenehydrazinyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-cyclopentylidenehydrazinyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid is a useful research compound. Its molecular formula is C10H13N3O3S and its molecular weight is 255.29. The purity is usually 95%.
BenchChem offers high-quality 2-(2-cyclopentylidenehydrazinyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-cyclopentylidenehydrazinyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The synthesis of N-substituted-3-chloro-2-azetidinones and related compounds demonstrates a method for creating compounds with antibacterial activity against both Gram-positive and Gram-negative microorganisms, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against various fungal species, although some compounds were not active against the tested species (Chavan & Pai, 2007).
Electrophilic Aminations and Derivative Synthesis
Electrophilic aminations with oxaziridines have been explored for their ability to synthesize a wide range of derivatives, including azines, hydrazines, and aminodicarboxylic derivatives. This process highlights the potential for creating diverse compounds for further biological evaluation (Andreae & Schmitz, 1991).
Antifungal and Antibacterial Drugs
Microwave-assisted synthesis of heterocyclic dicarboxylic acids, including 1,3,4-thiadiazines, has shown potential for creating compounds with better antibacterial and antifungal activity than reference drugs, indicating their promise as novel drug candidates (Dabholkar & Parab, 2011).
Antimicrobial Study of Fluoroquinolone-Based Derivatives
The synthesis of fluoroquinolone-based 4-thiazolidinones and their evaluation for antimicrobial activity illustrate the therapeutic potential of these derivatives in medicinal chemistry. These compounds have been tested for their antibacterial and antifungal properties, highlighting their potential as antimicrobial agents (Patel & Patel, 2010).
Synthesis of Fused Heterocyclic Compounds
The synthesis of certain fused thienopyrimidines and their evaluation for biological interest demonstrate the potential of these compounds in drug discovery. Some of the newly synthesized compounds were tested for their antimicrobial activity, contributing to the search for new therapeutic agents (Abdel-Fattah et al., 2006).
Eigenschaften
IUPAC Name |
(2Z)-2-(cyclopentylidenehydrazinylidene)-4-oxo-1,3-thiazinane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S/c14-8-5-7(9(15)16)17-10(11-8)13-12-6-3-1-2-4-6/h7H,1-5H2,(H,15,16)(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQYDNYIJXKFMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NN=C2NC(=O)CC(S2)C(=O)O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=N/N=C\2/NC(=O)CC(S2)C(=O)O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-cyclopentylidenehydrazinyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Benzhydryl-6-tosyl-2,6-diazaspiro[3.3]heptane](/img/structure/B2695861.png)
![2-[(Piperidin-4-yl)methoxy]-4-(trifluoromethyl)pyridine dihydrochloride](/img/structure/B2695865.png)


![N-ethyl-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(m-tolyl)acetamide](/img/structure/B2695870.png)
![3,5-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2695871.png)
![methyl 1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2695872.png)

![(9-methyl-4-((3-methylbenzyl)thio)-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2695875.png)

![8-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2695878.png)


![(3Z)-3-phenyl-4-{[4-(trifluoromethyl)phenyl]amino}but-3-en-2-one](/img/structure/B2695881.png)